2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid
CAS No.: 85531-20-0
Cat. No.: VC0121703
Molecular Formula: C44H28O14
Molecular Weight: 780.694
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85531-20-0 |
|---|---|
| Molecular Formula | C44H28O14 |
| Molecular Weight | 780.694 |
| IUPAC Name | 2-[2-[2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid |
| Standard InChI | InChI=1S/C44H28O14/c1-26(45)53-34-21-9-3-15-28(34)40(48)55-36-23-11-5-17-30(36)42(50)57-38-25-13-7-19-32(38)44(52)58-37-24-12-6-18-31(37)43(51)56-35-22-10-4-16-29(35)41(49)54-33-20-8-2-14-27(33)39(46)47/h2-25H,1H3,(H,46,47) |
| Standard InChI Key | SDGIRVLQYCRWQF-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6C(=O)O |
Introduction
Chemical and Physical Properties
Molecular Properties
The molecular properties of this compound are computed using various chemical informatics tools:
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Exact Mass: 780.1479 Da for the extended structure; 420.0845 Da for simpler forms .
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Hydrogen Bond Donor Count: 1, indicating limited hydrogen bonding capacity .
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Hydrogen Bond Acceptor Count: 14 for extended structures; 8 for simpler forms .
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Rotatable Bond Count: High flexibility with 18 rotatable bonds in the extended structure .
Spectral Characteristics
Spectroscopic techniques such as NMR and IR can be used to characterize this compound:
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NMR Spectroscopy: Proton signals would be observed for aromatic hydrogens and methyl groups from acetyloxy functionalities.
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IR Spectroscopy: Characteristic peaks for ester carbonyl stretching (~1750 cm) are expected.
Synthesis Pathways
General Synthetic Approach
The synthesis of 2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid involves multi-step esterification reactions:
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Esterification of Benzoic Acid Derivatives: Reaction between benzoic acid and acetic anhydride in the presence of a catalyst like sulfuric acid.
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Sequential Coupling: Each esterification step adds another benzoyloxy group to the growing molecular chain.
Challenges in Synthesis
The synthesis process is complicated by:
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The need for precise control over reaction conditions to prevent side reactions.
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Difficulties in purifying intermediate products due to their structural similarity.
Applications
Pharmaceutical Applications
The compound’s structural similarity to acetylsalicylic acid (aspirin) suggests potential applications as a drug intermediate or impurity marker in pharmaceutical formulations .
Materials Science
The compound’s robust aromatic framework could make it suitable for use in polymer synthesis or as a precursor for high-performance materials.
Biochemical Research
Its complex structure makes it an interesting candidate for studying ester hydrolysis mechanisms or enzyme interactions.
Comparative Data Tables
| Property | Extended Structure () | Simplified Structure () |
|---|---|---|
| Molecular Weight (g/mol) | 780.68 | 420.37 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 14 | 8 |
| Rotatable Bonds | 18 | 9 |
| Topological Polar Surface Area () | ~195 | ~120 |
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